molecular formula C27H23N7O B2973472 [1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920262-52-8

[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2973472
CAS No.: 920262-52-8
M. Wt: 461.529
InChI Key: BGDYCEQEWICGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The anions, generated from similar compounds with sodium hydride (NaH), underwent aromatization to give the 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound was reported as a yellow solid with a melting point of 326–328 °C .

Scientific Research Applications

Antagonist Activity in Neurotransmission

  • A study by Watanabe et al. (1992) discussed the synthesis and testing of derivatives similar to the specified compound for antagonist activity in neurotransmission, particularly for 5-HT2 (serotonin) and alpha 1 receptors. Among the synthesized compounds, significant 5-HT2 antagonist activity was observed, indicating potential applications in neuropsychiatric and neurological disorders where serotonin pathways are implicated (Watanabe et al., 1992).

Synthesis for Heterocyclic Chemistry

  • Abdelhamid et al. (2012) highlighted the synthesis of various pyrazolo and pyrimidine derivatives, demonstrating the compound's versatility in the creation of complex heterocyclic structures. This has implications for the development of novel compounds with diverse biological activities (Abdelhamid et al., 2012).

Antimicrobial Properties

  • Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of triazole derivatives. They found that some synthesized compounds displayed significant inhibitory effects against various microbial species, suggesting the potential of these compounds in antimicrobial drug development (Bektaş et al., 2007).

Potential Antihypertensive Agents

  • Bayomi et al. (1999) synthesized a series of triazolopyrimidines with morpholine and piperidine moieties, showing promising antihypertensive activity in vitro and in vivo. This indicates the potential therapeutic applications of these compounds in managing hypertension (Bayomi et al., 1999).

Novel Transformations in Organic Synthesis

  • Pokhodylo et al. (2010) explored the novel transformations of amino and carbonyl/nitrile groups in thienopyrimidine synthesis, demonstrating the compound's utility in organic chemistry for synthesizing complex molecules (Pokhodylo et al., 2010).

Antibacterial Activity

  • Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine and tested their antibacterial activity against human pathogenic bacteria. Some compounds showed significant inhibition, indicating potential use in antibacterial therapy (Nagaraj et al., 2018).

Synthesis of Tetrazolopyrimidines

  • Gein et al. (2020) demonstrated the synthesis of tetrazolopyrimidines under solvent-free conditions, highlighting the compound's role in green chemistry and sustainable practices in chemical synthesis (Gein et al., 2020).

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Future research could focus on the design and synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .

Properties

IUPAC Name

(4-phenylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O/c35-27(22-13-11-21(12-14-22)20-7-3-1-4-8-20)33-17-15-32(16-18-33)25-24-26(29-19-28-25)34(31-30-24)23-9-5-2-6-10-23/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDYCEQEWICGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.